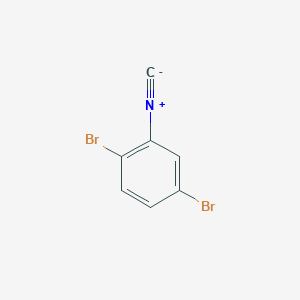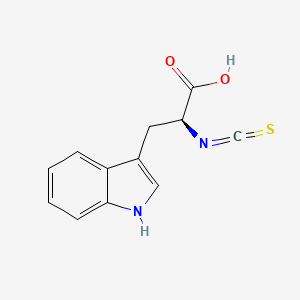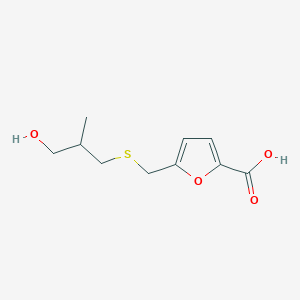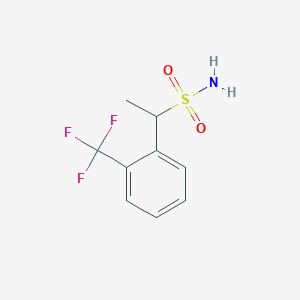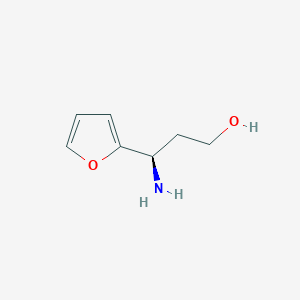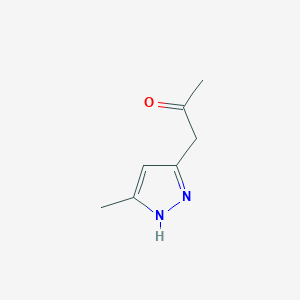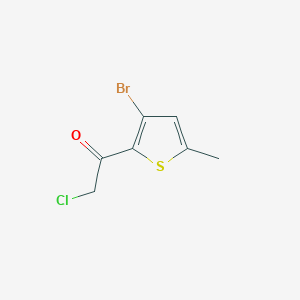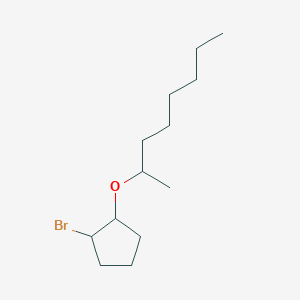![molecular formula C10H16O4 B13616002 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid is a complex organic compound with a unique structure that includes a hydroxy group and a prop-2-enyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S,4R)-1-substituted-4-epoxy-2-pentanol. This intermediate then undergoes a series of reactions, including sodium cyanide ring-opening addition, Pinner reaction, and protection reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using cheaper and more readily available raw materials, as well as optimizing reaction conditions to increase yield and reduce costs. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce different alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the prop-2-enyl group play crucial roles in these interactions, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2S,5R,6S)-6-(hydroxymethyl)-5-[(4-methoxyphenyl)sulfonylamino]-2-oxanyl]acetic acid methyl ester
- 2-[[(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid is unique due to its specific structural features, such as the combination of a hydroxy group and a prop-2-enyl group on an oxane ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-8-4-7(11)5-9(14-8)6-10(12)13/h2,7-9,11H,1,3-6H2,(H,12,13)/t7-,8+,9+/m1/s1 |
Clave InChI |
YYANIVVIIUQMGS-VGMNWLOBSA-N |
SMILES isomérico |
C=CC[C@H]1C[C@H](C[C@H](O1)CC(=O)O)O |
SMILES canónico |
C=CCC1CC(CC(O1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



